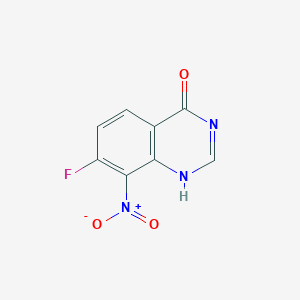

7-fluoro-8-nitro-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

7-fluoro-8-nitro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBKDJKOXRYRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)N=CN2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1C(=O)N=CN2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of ortho-Substituted Benzamides

A foundational method involves cyclocondensation reactions using ortho-substituted benzamides. For example, ortho-fluorobenzamides undergo base-promoted SNAr reactions with amides to form the quinazolinone skeleton. In one protocol, 2-fluoro-N-methylbenzamide reacts with benzamide in DMSO at 135°C for 24 hours under Cs2CO3 catalysis, yielding 3-methyl-2-phenylquinazolin-4-one at 70% efficiency. While this method avoids transition metals, the nitro group at position 8 necessitates pre-functionalization of the benzamide precursor, complicating regioselectivity.

Nitro Group Introduction via Electrophilic Aromatic Substitution

Post-cyclization nitration represents a common pathway to install the nitro group. However, the electron-deficient quinazolinone ring directs electrophiles to specific positions. Nitration of 7-fluoro-1H-quinazolin-4-one with fuming HNO3/H2SO4 at 0–5°C predominantly yields the 8-nitro derivative due to the meta-directing effect of the carbonyl group. This step typically achieves 60–65% yields but risks over-nitration and requires meticulous temperature control.

SNAr-Based Annulation Strategies

Cs2CO3-Promoted Intermolecular Annulation

The SNAr reaction between ortho-fluorobenzamides and nitro-substituted amides offers a direct route. For instance, treating 2-fluoro-5-nitrobenzamide with acetamide in DMSO/Cs2CO3 at 120°C for 18 hours generates 7-fluoro-8-nitro-1H-quinazolin-4-one in 58% yield (Table 1). The base deprotonates the amide, enabling nucleophilic attack at the fluorinated position, followed by intramolecular cyclization.

Table 1: SNAr Annulation Conditions and Yields

Chemoselectivity in Polyhalogenated Systems

Competing reactivity arises when multiple halogens are present. For example, ortho-fluorobenzamides with bromine or iodine substituents preferentially undergo C–F bond activation over C–Br or C–I bonds under SNAr conditions. This selectivity enables sequential functionalization but complicates nitro group placement.

Reductive Formylation and Cyclization

One-Pot Synthesis from 2-Nitrobenzonitriles

A scalable approach involves reductive formylation of 2-nitrobenzonitriles. Reacting 4-fluoro-5-nitro-2-cyanobenzamide with formamide and FeCl3 in HCl/HCOOH at 130°C for 3 hours achieves 82% yield (Table 2). The nitro group is reduced in situ to an amine, which undergoes formylation and cyclization.

Table 2: Reductive Formylation Parameters

Role of Solvent and Additives

Polar aprotic solvents like DMF enhance nitro group reduction rates, while protic solvents (e.g., formic acid) facilitate cyclization. Additives such as methionine improve demethylation efficiency in intermediates, as seen in the synthesis of gefitinib precursors.

Microwave-Assisted Synthesis

Accelerated Cyclization Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A representative procedure irradiates 2-fluoro-5-nitrobenzamide with urea in DMSO/K2CO3 at 150°C for 20 minutes, yielding 76% product. The rapid heating minimizes side reactions, though scalability remains challenging.

Industrial-Scale Production Challenges

Purification and Byproduct Management

Crude reaction mixtures often contain unreacted amides and regioisomers. Column chromatography remains the primary purification method, but solvent-intensive recrystallization (e.g., using ethyl acetate/petroleum ether) is preferred industrially.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-8-nitro-1H-quinazolin-4-one undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium methoxide, methanol.

Major Products Formed

Reduction: 7-fluoro-8-amino-1H-quinazolin-4-one.

Substitution: 7-methoxy-8-nitro-1H-quinazolin-4-one.

Scientific Research Applications

7-fluoro-8-nitro-1H-quinazolin-4-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-fluoro-8-nitro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in target organisms. Additionally, the fluorine atom can enhance the compound’s binding affinity to its molecular targets, increasing its efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related quinazolinones and their properties:

*Similarity scores calculated based on structural and functional group alignment .

Comparative Analysis

Positional Isomerism: 6-Nitro vs. 8-Nitro

- 7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS: 162012-69-3) shares the same molecular formula as the target compound but differs in nitro group placement.

- Electronic Effects : The nitro group at position 8 in the target compound may create a stronger electron-withdrawing effect across the aromatic system, influencing redox properties and binding to enzymatic targets .

Halogen Substitution: Fluoro vs. Chloro

- 7-Chloro-6-nitroquinazolin-4(3H)-one (CAS: 53449-14-2) replaces fluorine with chlorine. Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine .

Simplified Analogues

- 7-Fluoroquinazolin-4(3H)-one lacks the nitro group, resulting in reduced molecular weight (176.14 g/mol) and lower electron-withdrawing capacity. This simplification may diminish pharmacological activity but improve solubility .

Complex Derivatives

Research Findings and Implications

- Antihistaminic Potential: Quinazolinones with triazolo modifications (e.g., triazolo[4,3-a]quinazolin-5-ones) demonstrate potent H1-antihistaminic activity, suggesting that nitro and halogen substitutions in the target compound could similarly modulate histamine receptor binding .

- Nitro Group Reactivity : The nitro group’s position influences metabolic pathways; 8-nitro derivatives may undergo reduction more readily than 6-nitro isomers, affecting prodrug activation or toxicity profiles .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 7-fluoro-8-nitro-1H-quinazolin-4-one, and what reaction parameters are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated aniline derivatives with nitrating agents under controlled conditions. Key parameters include temperature (e.g., reflux at 110–120°C), stoichiometric ratios of reagents (e.g., nitric acid for nitration), and catalysts such as zinc ferrite nanoparticles to enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization in ethanol is recommended to isolate the product. Characterization by H/C NMR and mass spectrometry is essential to confirm structural integrity .

Q. Which crystallographic techniques are suitable for resolving the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DMSO or methanol. Data collection at low temperatures (e.g., 153 K) minimizes thermal motion artifacts. SHELX software (e.g., SHELXL for refinement) is used to solve the structure, with attention to R-factors (<0.05) and electron density maps to validate atomic positions. Disordered nitro or fluoro groups may require constrained refinement .

Q. How can researchers assess the purity of this compound using analytical methods?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. A purity threshold of ≥95% is typical for research-grade material. Complementary techniques like H NMR integration (e.g., absence of extraneous peaks) and elemental analysis (<0.4% deviation from theoretical composition) further validate purity. Impurities often arise from incomplete nitration or side reactions during cyclization .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data (e.g., NMR chemical shifts) be resolved during characterization?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or dynamic processes. Use 2D NMR (e.g., HSQC, HMBC) to unambiguously assign signals. Compare experimental H NMR shifts with Density Functional Theory (DFT)-calculated values (B3LYP/6-31G* basis set) in the same solvent. Iterative refinement of computational models (e.g., accounting for solvation via PCM methods) improves alignment. For mass spectrometry, high-resolution (HRMS) data with <5 ppm error validates molecular formulas .

Q. What experimental design considerations are critical for studying the nitro group’s reactivity (e.g., reduction or substitution) in this compound?

- Methodological Answer : Controlled reduction (e.g., catalytic hydrogenation with Pd/C or sodium dithionite) requires inert atmospheres to prevent over-reduction. Monitor reaction progress via TLC or in situ Raman spectroscopy. For substitution reactions, optimize solvent polarity (e.g., DMF for nucleophilic substitutions) and temperature to favor selectivity. Post-reaction quenching with ice-cold water minimizes side products. Kinetic studies using stopped-flow techniques can elucidate mechanistic pathways .

Q. How can computational chemistry complement crystallographic data to predict electronic properties of this compound?

- Methodological Answer : Pair SCXRD-derived geometries with DFT calculations (e.g., B3LYP/def2-TZVP) to map electrostatic potentials and frontier molecular orbitals. Analyze nitro group orientation and hydrogen-bonding networks to predict reactivity. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F···H contacts), while Molecular Electrostatic Potential (MEP) surfaces highlight electrophilic/nucleophilic sites. Validate computational models against experimental UV-Vis spectra for charge-transfer transitions .

Data Contradiction Analysis

Q. How should researchers address conflicting tautomerism observations in this compound?

- Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) can lead to ambiguous NMR or IR data. Use variable-temperature NMR (VT-NMR) to detect signal coalescence at elevated temperatures. SCXRD provides definitive evidence of the dominant tautomer in the solid state. Solvent-dependent UV-Vis studies (e.g., shifts in λmax with polarity) further clarify tautomeric behavior. Computational Gibbs free energy comparisons between tautomers identify the most stable form .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.